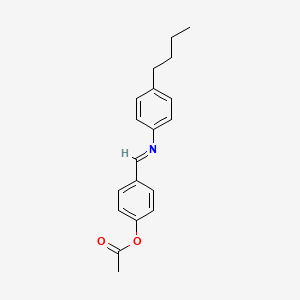

p-Acetoxybenzylidene p-Butylaniline

説明

p-Acetoxybenzylidene p-Butylaniline is a Schiff base liquid crystal compound characterized by a benzylidene-aniline core structure. The molecule features a p-acetoxy group (an ester substituent) on the benzylidene moiety and a p-butyl chain on the aniline moiety. The acetoxy group’s polarity and steric effects likely influence its phase transition behavior and solubility compared to related compounds.

特性

分子式 |

C19H21NO2 |

|---|---|

分子量 |

295.4 g/mol |

IUPAC名 |

[4-[(4-butylphenyl)iminomethyl]phenyl] acetate |

InChI |

InChI=1S/C19H21NO2/c1-3-4-5-16-6-10-18(11-7-16)20-14-17-8-12-19(13-9-17)22-15(2)21/h6-14H,3-5H2,1-2H3 |

InChIキー |

ZRWZCLYCFIFEEQ-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects on Thermal Properties

The substituent on the benzylidene moiety significantly impacts phase transition temperatures (e.g., nematic-to-isotropic transitions). For example:

- MBBA (N-(4-methoxybenzylidene)-4-butylaniline): A methoxy group (-OCH₃) provides moderate polarity. Confinement in mesoporous silica reduces its phase transition temperature and entropy, indicating sensitivity to nanoscale environments .

- p-Methylbenzylidene p-butylaniline : A methyl group (-CH₃) offers lower polarity, likely resulting in reduced transition temperatures compared to acetoxy derivatives .

- p-Butoxybenzylidene p-butylaniline : A butoxy group (-OC₄H₉) introduces longer alkyl chains, which may increase transition temperatures slightly compared to methoxy but less than the polar acetoxy group .

The acetoxy group (-OAc) in p-acetoxybenzylidene p-butylaniline is bulkier and more polar than methoxy or alkyl substituents, likely leading to higher transition temperatures and enhanced thermal stability due to stronger dipole-dipole interactions.

Molecular Weight and Structural Variations

Molecular weight and chain length influence solubility and mesophase range:

*Calculated based on structural analogs.

Solubility and Phase Behavior

- Polar substituents (e.g., -OAc, -OCH₃) enhance solubility in polar solvents but may reduce compatibility with non-polar matrices.

- Long alkyl chains (e.g., -OC₁₀H₂₁, -C₇H₁₅) improve solubility in organic solvents and widen the temperature range of liquid crystalline phases .

Research Implications

- Thermal Stability : The acetoxy group’s polarity and rigidity suggest superior thermal stability compared to methoxy or alkylated analogs, making it suitable for high-temperature LC applications.

- Nanoconfinement Effects: Analogous to MBBA , confinement of this compound in nanostructured materials may alter its phase transitions, offering tunability for advanced material design.

- Synthetic Versatility : Structural modifications (e.g., varying alkyl/alkoxy chain lengths) enable precise control over mesophase behavior, as seen in decyloxy and pentyloxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。